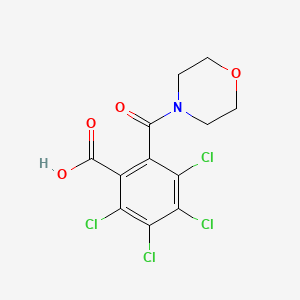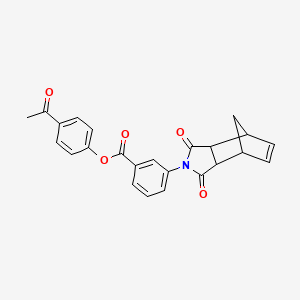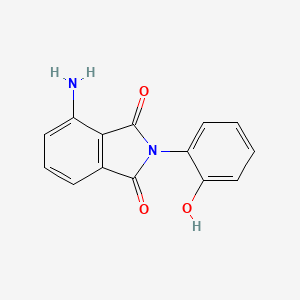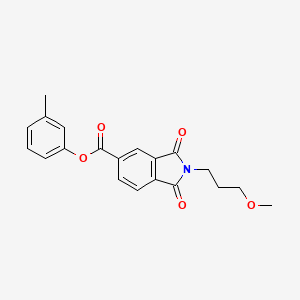
2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid is a chemical compound with the molecular formula C12H9Cl4NO4 It is known for its unique structure, which includes a benzoic acid core substituted with four chlorine atoms and a morpholine-4-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid typically involves the chlorination of a benzoic acid derivative followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohol derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the morpholine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the application, but generally, the compound can inhibit enzyme activity or modulate receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid
- 2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
- 2,3,4,5-Tetrachloro-6-(morpholine-4-carbonyl)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the morpholine-4-carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H9Cl4NO4 |
|---|---|
Poids moléculaire |
373.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H9Cl4NO4/c13-7-5(11(18)17-1-3-21-4-2-17)6(12(19)20)8(14)10(16)9(7)15/h1-4H2,(H,19,20) |
Clé InChI |
OJZAGTFTZQUEDP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471633.png)


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471647.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471657.png)
![N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12471658.png)

![Ethyl 2-({[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12471669.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12471672.png)
![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471679.png)
![2-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12471681.png)

![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B12471690.png)
